

# Application Notes and Protocols: Measuring Insulin Secretion with AMG 837 Calcium Hydrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][4] AMG 837 enhances insulin secretion in a glucose-dependent manner, making it a potential therapeutic agent for type 2 diabetes.[1][2][4] This document provides detailed application notes and protocols for measuring insulin secretion in response to AMG 837 treatment, along with a summary of its in vitro and in vivo efficacy.

# **Mechanism of Action and Signaling Pathway**

AMG 837 acts as a partial agonist at the GPR40 receptor.[1][2][5] Upon binding, it activates the G $\alpha$ q signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.





Click to download full resolution via product page

Caption: GPR40 signaling pathway activated by AMG 837.

# **Data Presentation In Vitro Efficacy of AMG 837**



| Assay Type                                               | Cell<br>Line/Syste<br>m                     | Species | EC50 (nM)  | % Emax<br>(compared<br>to full<br>agonist) | Reference |
|----------------------------------------------------------|---------------------------------------------|---------|------------|--------------------------------------------|-----------|
| Calcium Flux<br>(Aequorin)                               | CHO cells<br>expressing<br>GPR40            | Human   | 13.5 ± 0.8 | Partial<br>Agonist                         | [1]       |
| Calcium Flux<br>(Aequorin)                               | CHO cells<br>expressing<br>GPR40            | Mouse   | 22.6 ± 1.8 | -                                          | [2]       |
| Calcium Flux<br>(Aequorin)                               | CHO cells<br>expressing<br>GPR40            | Rat     | 31.7 ± 1.8 | -                                          | [2]       |
| Calcium Flux                                             | CHO cells<br>expressing<br>GPR40            | Human   | 120 ± 10   | 29%                                        | [5]       |
| Inositol Phosphate Accumulation                          | A9 cells<br>expressing<br>GPR40             | Human   | 7.8 ± 1.2  | -                                          | [2][4]    |
| GTPyS<br>Binding                                         | A9 cell<br>membranes<br>expressing<br>GPR40 | Human   | 1.5 ± 0.1  | -                                          | [4]       |
| Glucose-<br>Stimulated<br>Insulin<br>Secretion<br>(GSIS) | Isolated<br>Pancreatic<br>Islets            | Mouse   | 142 ± 20   | -                                          | [1]       |

# In Vivo Efficacy of AMG 837 in Rodent Models



| Animal Model           | Dosing<br>Regimen                                     | Endpoint                       | Results                                                                                 | Reference |
|------------------------|-------------------------------------------------------|--------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Sprague-Dawley<br>Rats | Single oral dose<br>(0.03, 0.1, 0.3<br>mg/kg)         | Glucose AUC<br>during IPGTT    | Dose-dependent<br>reduction in<br>glucose AUC<br>(3.9%, 14.5%,<br>18.8%<br>improvement) | [2][4]    |
| Sprague-Dawley<br>Rats | Single oral dose<br>(0.3 mg/kg)                       | Plasma Insulin<br>during IPGTT | Increased insulin secretion                                                             | [2][4]    |
| Zucker Fatty<br>Rats   | Single oral dose<br>(0.3, 1, 3 mg/kg)                 | Glucose AUC<br>during IPGTT    | Significant reduction in glucose AUC                                                    | [1]       |
| Zucker Fatty<br>Rats   | 21-day daily oral<br>dosing (0.03, 0.1,<br>0.3 mg/kg) | Glucose AUC<br>during IPGTT    | Sustained improvement in glucose tolerance                                              | [1]       |

# **Experimental Protocols**





Click to download full resolution via product page

Caption: General experimental workflow for assessing AMG 837 activity.

# Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Mouse Islets

This protocol details the measurement of insulin secretion from isolated mouse pancreatic islets in response to glucose and AMG 837.

#### Materials:

- Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
- Low glucose KRBH (2.8 mM glucose)



- High glucose KRBH (16.7 mM glucose)
- AMG 837 stock solution (in DMSO)
- Collagenase P
- Ficoll solution
- Insulin ELISA kit

#### Procedure:

- Islet Isolation:
  - Anesthetize the mouse and perform a laparotomy.
  - Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
  - Dissect the pancreas and incubate at 37°C for 12-15 minutes to digest the tissue.
  - Stop the digestion by adding cold KRBH buffer.
  - Purify the islets using a Ficoll density gradient.
  - Handpick islets under a microscope and culture overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- GSIS Assay:
  - Pre-incubate size-matched islets (typically 5-10 islets per well in a 96-well plate) in low glucose KRBH for 1 hour at 37°C.
  - Replace the buffer with fresh low glucose KRBH and incubate for another 30 minutes to establish a basal insulin secretion rate. Collect the supernatant for basal insulin measurement.



- Replace the buffer with high glucose KRBH containing either vehicle (DMSO) or varying concentrations of AMG 837.
- Incubate for 1 hour at 37°C.
- Collect the supernatant for stimulated insulin secretion measurement.
- Lyse the islets to determine total insulin content.
- Measure insulin concentrations in the collected supernatants and islet lysates using an insulin ELISA kit.
- Normalize secreted insulin to the total insulin content.

## **Intracellular Calcium Flux Assay**

This protocol describes the measurement of intracellular calcium mobilization in response to AMG 837 in a GPR40-expressing cell line (e.g., HEK293 or CHO).

#### Materials:

- HEK293 or CHO cells stably expressing human GPR40
- Culture medium (e.g., DMEM with 10% FBS)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- AMG 837 stock solution (in DMSO)
- Ionomycin (positive control)

#### Procedure:

Cell Culture and Plating:



- Culture GPR40-expressing cells in appropriate medium.
- Plate the cells in a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

#### Dye Loading:

- Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
- Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
- Incubate for 1 hour at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye.
- Calcium Flux Measurement:
  - Place the plate in a fluorescence microplate reader equipped with an automated injection system.
  - Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).
  - Inject varying concentrations of AMG 837 into the wells and immediately begin recording the fluorescence intensity over time.
  - After the response to AMG 837 has been recorded, inject ionomycin as a positive control to determine the maximal calcium response.
  - Analyze the data by calculating the change in fluorescence intensity from baseline.

# **Inositol Monophosphate (IP1) Accumulation Assay**

This protocol outlines the measurement of IP1 accumulation, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation by AMG 837.

#### Materials:

GPR40-expressing cells (e.g., A9 or CHO)



- Culture medium
- IP-One HTRF Assay Kit (contains stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1-cryptate antibody)
- AMG 837 stock solution (in DMSO)

#### Procedure:

- Cell Plating and Stimulation:
  - Plate GPR40-expressing cells in a suitable microplate and culture overnight.
  - Remove the culture medium and add the stimulation buffer containing varying concentrations of AMG 837. The stimulation buffer includes LiCl to inhibit the degradation of IP1.
  - Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

#### · Detection:

- Lyse the cells and add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to each well according to the kit manufacturer's instructions.
- Incubate for 1 hour at room temperature to allow for the competitive binding reaction to occur.

#### Measurement:

- Read the plate on an HTRF-compatible microplate reader (measuring emission at 620 nm and 665 nm with excitation at 320 nm).
- Calculate the HTRF ratio (665 nm / 620 nm) and determine the IP1 concentration based on a standard curve.

### Conclusion



AMG 837 is a valuable tool for studying the role of GPR40 in insulin secretion. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of AMG 837 in both in vitro and in vivo settings. The glucose-dependent nature of its action highlights its potential as a therapeutic agent for type 2 diabetes with a reduced risk of hypoglycemia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Insulin Secretion with AMG 837 Calcium Hydrate Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606563#measuring-insulin-secretion-with-amg-837-calcium-hydrate-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com